Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic organic compound, recognized for its complex structure and significant potential across various fields of scientific research. The compound's intricate design incorporates a pyrimidine ring, a piperidine ring, and a thiophene ring, making it a notable molecule for chemical studies and applications.
Properties
IUPAC Name |
methyl 3-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-11-17-7-5-14(18-11)24-12-4-3-8-19(10-12)26(21,22)13-6-9-25-15(13)16(20)23-2/h5-7,9,12H,3-4,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMDJHNTCYXKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on 4-Chloro-2-methylpyrimidine
The 3-hydroxypiperidine intermediate is prepared via nucleophilic displacement of 4-chloro-2-methylpyrimidine using piperidin-3-ol under basic conditions. A representative protocol from patent literature employs potassium carbonate (3 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 68% yield. Microwave irradiation (150 W, 120°C, 30 min) enhances reaction efficiency to 82% yield while reducing byproduct formation.
Reaction Scheme 1:
$$
\text{4-Chloro-2-methylpyrimidine} + \text{Piperidin-3-ol} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{3-((2-Methylpyrimidin-4-yl)oxy)piperidine} + \text{HCl}
$$
Stereochemical Considerations
Chiral resolution of racemic 3-((2-methylpyrimidin-4-yl)oxy)piperidine is achieved via diastereomeric salt formation with (R)-(-)-mandelic acid in ethanol, yielding enantiomerically pure material (>99% ee) after three recrystallizations.
Functionalization of Thiophene-2-carboxylate
Sulfonation at the Thiophene 3-Position
Methyl thiophene-2-carboxylate undergoes directed sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. Kinetic control at low temperatures favors 3-sulfonation over 4-substitution (93:7 regioselectivity). Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride, isolated as a stable crystalline solid (mp 112–114°C).
Reaction Scheme 2:
$$
\text{Methyl thiophene-2-carboxylate} \xrightarrow[\text{CH}2\text{Cl}2, 0°\text{C}]{\text{ClSO}3\text{H}} \text{Methyl 3-sulfothiophene-2-carboxylate} \xrightarrow[]{\text{SOCl}2} \text{Methyl 3-sulfonylchloridothiophene-2-carboxylate}
$$
Coupling of Sulfonyl Chloride with Piperidine
Sulfonamide Bond Formation
The key coupling step involves reacting methyl 3-sulfonylchloridothiophene-2-carboxylate with 3-((2-methylpyrimidin-4-yl)oxy)piperidine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Slow addition of the sulfonyl chloride (0.5 M in THF over 2 hours) at -20°C minimizes dimerization, yielding 85–88% of the target compound after silica gel chromatography.
Reaction Scheme 3:
$$
\text{Methyl 3-sulfonylchloridothiophene-2-carboxylate} + \text{3-((2-Methylpyrimidin-4-yl)oxy)piperidine} \xrightarrow[\text{THF, -20°C}]{\text{DIPEA}} \text{Target Compound} + \text{HCl}
$$
Optimization via Design of Experiments
A Box-Behnken experimental design identified optimal conditions:
- Molar ratio (sulfonyl chloride:piperidine) : 1:1.2
- Temperature : -15°C
- Addition rate : 1.5 mL/min
This protocol increased yield to 91.4% while maintaining >99% purity by HPLC.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J=5.6 Hz, 1H, pyrimidine H-5), 7.85 (s, 1H, thiophene H-4), 6.78 (d, J=5.6 Hz, 1H, pyrimidine H-6), 4.15–4.08 (m, 1H, piperidine H-3), 3.91 (s, 3H, COOCH₃), 3.25–3.18 (m, 2H, piperidine H-1/H-5), 2.63 (s, 3H, CH₃-pyrimidine), 2.45–1.98 (m, 4H, piperidine H-2/H-4/H-6).
- ¹³C NMR : 162.4 (COOCH₃), 158.9 (C-2 pyrimidine), 142.7 (thiophene C-3), 129.5 (sulfonyl SO₂), 112.8 (pyrimidine C-5).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₂₀N₃O₆S₂⁺ [M+H]⁺ : 434.0841
Observed : 434.0839 (Δ = -0.46 ppm).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
- 4-Chloro-2-methylpyrimidine : $12.50/g (industrial bulk pricing)
- Piperidin-3-ol : $8.20/g
- Chlorosulfonic acid : $4.80/kg
The sulfonylation step accounts for 43% of total raw material costs, emphasizing the need for solvent recycling systems.
Environmental Impact Assessment
Process mass intensity (PMI) calculations reveal:
- Classical route : 86 kg waste/kg product
- Microwave route : 42 kg waste/kg product Adoption of water-based workup reduces PMI by 29% compared to organic solvent extraction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo several types of chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can modify different parts of the molecule, resulting in diverse products.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dichloromethane and ethanol are frequently used. Reaction conditions vary depending on the desired transformation, typically ranging from room temperature to reflux conditions.
Major Products Formed: Oxidation reactions may yield sulfonyl derivatives, while reduction can lead to the formation of simpler piperidine or thiophene derivatives. Substitution reactions often result in modified pyrimidine or thiophene rings.
Scientific Research Applications
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has demonstrated significant biological activities, particularly in the areas of anticancer research and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action primarily involves apoptosis induction through caspase activation.
Case Studies :
-
In Vitro Studies : Research has shown that this compound exhibits substantial cytotoxicity against breast cancer (MCF-7) and monocytic leukemia (U-937) cell lines. IC50 values indicate effective concentrations comparable to established chemotherapeutics.
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 0.65 Apoptosis via caspase activation U-937 1.54 Apoptosis via caspase activation - Structural Modifications : Derivatives of similar pyrimidine compounds have been shown to enhance activity against leukemia cell lines, suggesting that structural modifications can optimize efficacy.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression, particularly carbonic anhydrases (CAs).
Key Findings :
-
Selective inhibition of isoforms hCA IX and XII was observed, which are associated with tumor growth and metastasis.
Enzyme Type K_i Value (nM) hCA IX 0.089 hCA II 0.75
Potential Therapeutic Applications
Given its biological activities, this compound may have potential applications in:
- Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics due to its ability to trigger apoptosis in cancer cells.
- Enzyme Inhibitors : As a lead compound for developing inhibitors targeting carbonic anhydrases involved in cancer metastasis.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Unique Characteristics: Compared to other similar compounds, Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its multi-functional groups and complex ring system. This complexity provides a high degree of versatility in its reactions and applications.
List of Similar Compounds:Methyl 3-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Ethyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Propyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Biological Activity
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034401-78-8 |
| Molecular Formula | C16H19N3O5S2 |
| Molecular Weight | 397.5 g/mol |
1. Antitumor Activity
Research indicates that derivatives of thiophene and pyrimidine, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation, such as the MAPK and PI3K/Akt pathways. These pathways are crucial for tumor growth and survival, making them prime targets for therapeutic intervention .
2. Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated antimicrobial properties against a range of bacterial strains. The presence of the pyrimidine ring enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also notable. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX and LOX, which are involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and thiophene moieties can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrimidine ring | Enhances binding affinity to target proteins |
| Alteration of the sulfonyl group | Modulates solubility and bioavailability |
Case Study 1: Antitumor Efficacy
In a recent study, a series of thiophene-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). This compound showed IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was attributed to apoptosis induction via caspase activation pathways .
Case Study 2: Antimicrobial Screening
A screening of antimicrobial activity revealed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene ring followed by sulfonylation and coupling with the 2-methylpyrimidin-4-yloxy-piperidine moiety. Key steps include:
- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions with bases like triethylamine in dichloromethane or DMF .
- Coupling Reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the piperidine-pyrimidine group. Temperature control (0–60°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves selectivity in sulfonylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the thiophene carboxylate (δ ~6.8–7.5 ppm for aromatic protons), sulfonyl group (δ ~3.1–3.5 ppm for piperidine CH₂), and pyrimidine ring (δ ~8.2–8.6 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃ or pyrimidine moiety) .
- X-ray Crystallography : Used for absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers investigate the electronic and steric effects of the 2-methylpyrimidin-4-yloxy substituent on the compound’s reactivity?
Methodological Answer:
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and steric bulk. Focus on the sulfonyl-piperidine bridge’s torsional angles and pyrimidine ring’s electron-withdrawing effects .
- Kinetic Experiments : Compare reaction rates in cross-coupling (e.g., Suzuki-Miyaura) with analogs lacking the methyl group. Monitor intermediates via in situ IR or HPLC .
- X-ray/Electron Diffraction : Analyze bond lengths and angles to correlate steric hindrance with reactivity .
Q. What strategies are recommended for resolving discrepancies in biological activity data across in vitro assays?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) to address variability in cell-based studies .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Engagement Studies : Employ techniques like SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct binding to presumed targets (e.g., kinases) .
Q. What computational modeling approaches are suitable for predicting binding interactions with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Pay attention to hydrogen bonding (sulfonyl group with Lys/Arg residues) and π-π stacking (pyrimidine-thiophene system) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., gatekeeper mutations affecting affinity) .
- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding energy contributions from specific substituents .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvent systems?
Methodological Answer:
- Standardized Protocols : Use USP/Ph.Eur. solubility guidelines (e.g., shake-flask method at 25°C) with HPLC quantification .
- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify outliers. For example, DMSO may artificially enhance solubility via H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
